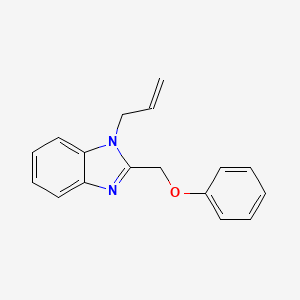

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole

Description

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound belongs to the benzimidazole family, which is known for its extensive range of biological and pharmacological activities.

Properties

IUPAC Name |

2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAYEDDOAXHBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320453 | |

| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

381180-61-6 | |

| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The resulting benzimidazole derivatives can be separated and purified using solvents like hexane and water .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles like halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of oxidized benzimidazole derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.

1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole: Shares structural similarities and exhibits similar biological activities.

2-Substituted benzimidazoles: A broad class of compounds with diverse pharmacological properties

Uniqueness: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.

Biological Activity

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core, which is known for its diverse biological activities. The phenoxymethyl and prop-2-enyl substituents enhance its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It may inhibit key enzymes involved in these processes by binding to their active sites.

- Receptor Modulation : It has been investigated for its role in modulating receptors associated with inflammatory responses, potentially influencing cytokine production.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's efficacy was evaluated in several in vitro and in vivo models:

- In Vitro Studies : In cell culture experiments, the compound showed a dose-dependent reduction in cell viability among breast cancer and melanoma cell lines, with IC50 values indicating potent activity.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of this compound on breast cancer cells. The results indicated that the compound triggered apoptosis through the activation of caspase pathways. Histological analysis revealed significant tumor regression in treated mice compared to controls.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in a mouse model of rheumatoid arthritis. Treatment with this compound led to a marked reduction in joint swelling and pain, correlating with decreased serum levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.